N-(3-(ethyl(m-tolyl)amino)propyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
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Description
N-(3-(ethyl(m-tolyl)amino)propyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C26H34N6O2S and its molecular weight is 494.66. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are crucial for understanding how drugs are processed in the body. For instance, the pharmacokinetics of Ticagrelor, a drug used for preventing thrombotic events, have been thoroughly investigated. Such studies typically explore how rapidly and efficiently drugs are absorbed, distributed to the target tissues, metabolized into active or inactive metabolites, and excreted from the body (Teng et al., 2010).
Therapeutic Applications and Drug Development
Drug Development for Specific Targets
Research into compounds often involves understanding their interaction with biological targets and their potential therapeutic applications. For example, BMS-690514, an oral inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, demonstrates the complex pathways involved in developing targeted therapies for conditions like non-small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).
Safety and Efficacy Studies
Toxicology and Safety Profiling
Before clinical application, compounds undergo rigorous toxicological assessments to ensure safety. Studies on acrylamide, for instance, evaluate its metabolism, hemoglobin adduct formation, and potential health impacts following oral and dermal administration, highlighting the importance of understanding the toxicological profile of chemical compounds (Fennell et al., 2005).
Properties
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O2S/c1-5-30(20-9-6-8-19(4)16-20)14-7-13-27-23(33)11-10-22-28-29-26-31(17-18(2)3)25(34)24-21(32(22)26)12-15-35-24/h6,8-9,12,15-16,18H,5,7,10-11,13-14,17H2,1-4H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGSQGAYRIYHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCC1=NN=C2N1C3=C(C(=O)N2CC(C)C)SC=C3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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